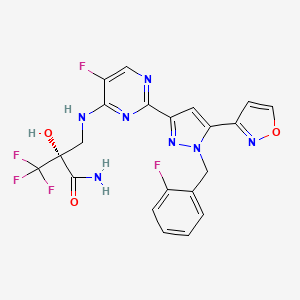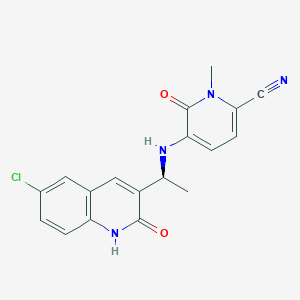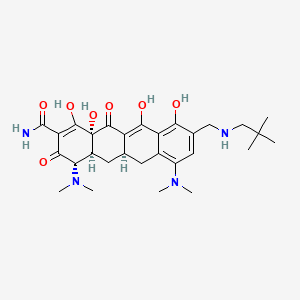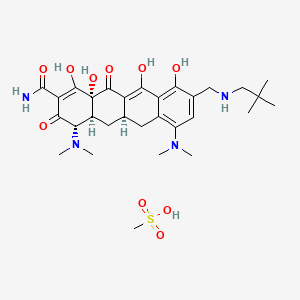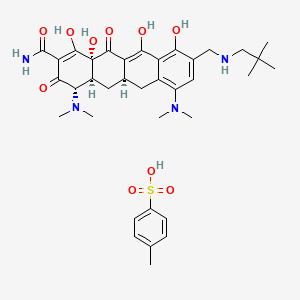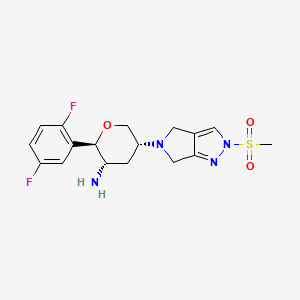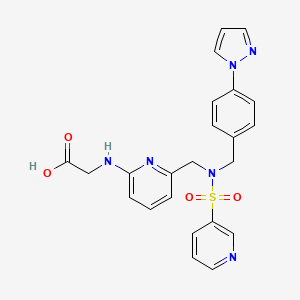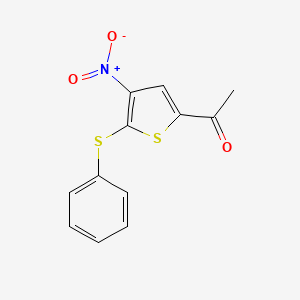
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone is an organic compound characterized by a thienyl ring substituted with a phenylsulfanyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone typically involves the reaction of 5-phenylsulfanyl-2-thiophenecarboxylic acid with nitric acid to introduce the nitro group, followed by acylation to form the ethanone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thienyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Phenylsulfanyl-2-thienyl)ethanone: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitro-2-thienyl)ethanone: Lacks the phenylsulfanyl group, affecting its overall properties and applications.
1-(5-Phenylsulfanyl-4-nitro-2-furyl)ethanone:
Uniqueness
1-(4-Nitro-5-(phenylthio)thiophen-2-yl)ethanone is unique due to the presence of both the phenylsulfanyl and nitro groups on the thienyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
90680-28-7 |
|---|---|
Fórmula molecular |
C12H9NO3S2 |
Peso molecular |
279.33 |
Nombre IUPAC |
1-(4-nitro-5-phenylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO3S2/c1-8(14)11-7-10(13(15)16)12(18-11)17-9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
WZNUDHSRSDPPHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2)[N+](=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
P22074; P-22074; P22074 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


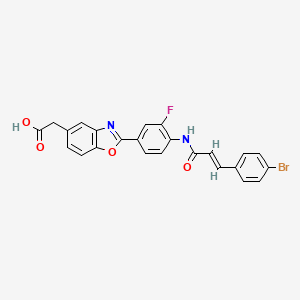
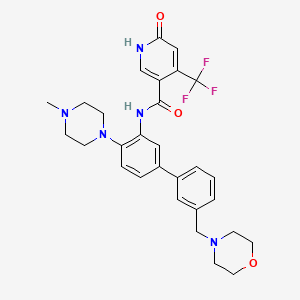
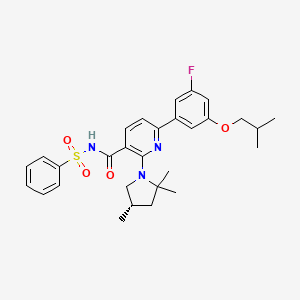
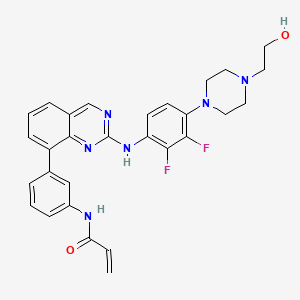
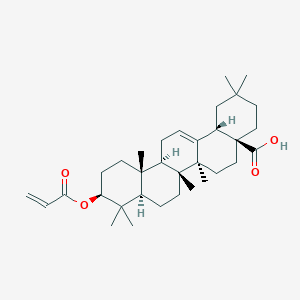
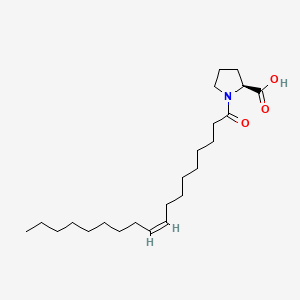
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
